molecular formula C10H13ClF3N B13849941 Desethyl Fenfluramine-d6 Hydrochloride

Desethyl Fenfluramine-d6 Hydrochloride

Cat. No.: B13849941
M. Wt: 245.70 g/mol
InChI Key: PIDLOFBRTWNFAR-CORYOOACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl Fenfluramine-d6 Hydrochloride, also known as (±)-Norfenfluramine-d6 Hydrochloride, is a stable isotope-labeled compound. It is a deuterated form of Desethyl Fenfluramine, which is a metabolite of Fenfluramine. The compound has a molecular formula of C10H7D6ClF3N and a molecular weight of 245.7 . It is primarily used in scientific research as a reference material for analytical studies.

Preparation Methods

The synthesis of Desethyl Fenfluramine-d6 Hydrochloride involves the deuteration of Desethyl Fenfluramine. The process typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the molecular structure of Desethyl Fenfluramine.

    Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form.

Industrial production methods for this compound are not widely documented, but they generally follow standard procedures for the synthesis of stable isotope-labeled compounds, ensuring high purity and isotopic enrichment .

Chemical Reactions Analysis

Desethyl Fenfluramine-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Desethyl Fenfluramine-d6 Hydrochloride is similar to that of Fenfluramine. It primarily acts by increasing extracellular serotonin levels and modulating serotonergic receptors. The compound interacts with multiple serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as the sigma-1 receptor . These interactions lead to changes in neurotransmission, which can affect various physiological and neurological processes.

Comparison with Similar Compounds

Desethyl Fenfluramine-d6 Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for precise analytical studies and research applications.

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

245.70 g/mol

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/i1D3,5D2,7D;

InChI Key

PIDLOFBRTWNFAR-CORYOOACSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC(=CC=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.